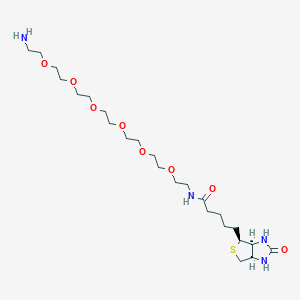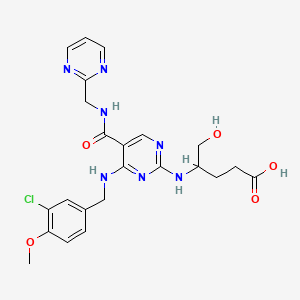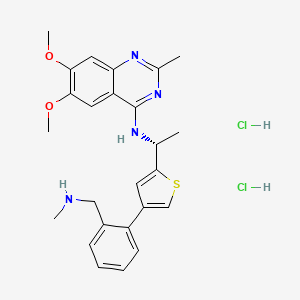
Biotin-PEG6-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG6-amine is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, Biotin-PEG-amines can be useful in the development of antibody drug conjugates.
Aplicaciones Científicas De Investigación
Cell-Microparticle Hybrids : Krishnamachari et al. (2008) demonstrated the use of biotin–avidin interactions to create cell–synthetic-microparticle hybrids. This approach involved surface functionalization of cells with biotin and binding them to biotinylated microparticles using avidin. This methodology is significant for tissue engineering, advanced drug delivery, and the development of biosynthetic devices (Krishnamachari, Pearce, & Salem, 2008).
Stability and Functionalities of Quantum Dots : Susumu et al. (2007) focused on enhancing the stability and biological functionalities of quantum dots (QDs) using modular ligands, including PEG coupled with biotin. These functional ligands contributed to stable, water-soluble QDs with applications in cellular internalization and imaging (Susumu, Uyeda, Medintz, Pons, Delehanty, & Mattoussi, 2007).
Single Molecule Recognition Force Microscopy : Riener et al. (2003) established a test system using atomic force microscopy (AFM) for detecting receptor–ligand interactions at the single-molecule level, employing avidin–biotin interactions. This method is critical for molecular level studies and has broad applications in biomolecular research (Riener, Stroh, Ebner, Klampfl, Gall, Romanin, Lyubchenko, Hinterdorfer, & Gruber, 2003).
Nanoparticles for Biomedical Applications : Steinmetz et al. (2010) demonstrated that nanoparticles formed from Potato virus X could be functionalized with biotins, dyes, and PEGs for biomedical applications. This bioconjugation chemistry opens avenues for chemical functionalization with targeting and therapeutic molecules (Steinmetz, Mertens, Taurog, Johnson, Commandeur, Fischer, & Manchester, 2010).
Targeted Drug Delivery to Breast Cancer and MRI Applications : Jain et al. (2021) developed a biocompatible and pH-responsive manganese oxide nanocuboid system, modified with poly (ethylene glycol) bis(amine) and functionalized with biotin, for efficient and targeted drug delivery to breast cancer cells and enhanced MRI contrast imaging properties (Jain, Patel, Jangid, Guleria, Patel, Pooja, & Kulhari, 2021).
Propiedades
Fórmula molecular |
C24H46N4O8S |
|---|---|
Peso molecular |
550.71 |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C24H46N4O8S/c25-5-7-31-9-11-33-13-15-35-17-18-36-16-14-34-12-10-32-8-6-26-22(29)4-2-1-3-21-23-20(19-37-21)27-24(30)28-23/h20-21,23H,1-19,25H2,(H,26,29)(H2,27,28,30)/t20-,21-,23-/m0/s1 |
Clave InChI |
VXFQWZDKEUDAKG-FUDKSRODSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Biotin-PEG6-amine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)
![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)
